[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
JWH 073-d7 (exempt preparation) is a compound that contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of JWH 073 (exempt preparation) by GC- or LC- mass spectrometry (MS) .
Molecular Structure Analysis
The molecular formula of JWH 073-d7 is C23H14D7NO2 . The average mass is 350.461 Da .Chemical Reactions Analysis
JWH-073 and its variants, including JWH 073-d7, are known to undergo various chemical reactions. For instance, JWH-018 and JWH-073 have been detected in human blood samples using a rapid ultra-performance liquid chromatography–tandem mass spectrometry method . The samples underwent liquid–liquid extraction at pH 10.2 into ethyl ether .Physical and Chemical Properties Analysis
JWH 073-d7 is typically supplied as a solution in methanol . The molecular weight of the compound is 350.50 .Scientific Research Applications
Analytical Method Development
A key application of JWH 073-d7 in scientific research is in the development and validation of analytical methods. Kacinko et al. (2011) developed a method for the quantification of JWH-018, JWH-073, and other related compounds in human blood using liquid chromatography-tandem mass spectrometry. This method is vital for the qualitative and quantitative analysis of these compounds in biological samples (Kacinko et al., 2011).
Forensic and Toxicological Analysis
In forensic and toxicological studies, JWH 073-d7 serves as an essential compound. Kim et al. (2013) investigated the deposition of JWH-018 and JWH-073 in hair, establishing methods to detect these substances and their metabolites in hair samples. This research is crucial for forensic applications, particularly in drug testing and legal cases (Kim et al., 2013).
Biosensor Development
JWH 073-d7 has been used in the development of biosensors. Sanli et al. (2019) designed an electrochemical biosensor for the detection of synthetic cannabinoids, including JWH-073. This biosensor uses antibody-immobilized magnetic nanoparticles, demonstrating the potential of JWH 073-d7 in advancing drug detection technology (Sanli et al., 2019).
Drug Purity Assessment
Research by Ginsburg et al. (2012) on the purity of synthetic cannabinoids like JWH-073 provided insights into the quality of these compounds when sold online. This study has implications for understanding the risks associated with the use of these substances (Ginsburg et al., 2012).
Metabolite Analysis
Chimalakonda et al. (2011) focused on identifying metabolites of JWH-018 and JWH-073 in human urine. This research is essential for understanding the metabolism and excretion of these synthetic cannabinoids, which has significant implications for drug testing and public health (Chimalakonda et al., 2011).
Drug Trafficking Investigations
A study by Choi et al. (2013) developed a GC-MS method to identify and quantify synthetic cannabinoids, including JWH-073, in materials seized during drug trafficking. This research aids law enforcement agencies in the detection and control of illegal synthetic cannabinoid distribution (Choi et al., 2013).
Mechanism of Action
Target of Action
JWH 073-d7 is a mildly selective agonist of the central cannabinoid (CB1) receptor . The CB1 receptor is primarily located in the brain and is involved in a variety of physiological processes. The compound also interacts with the peripheral cannabinoid (CB2) receptor, although to a lesser extent .
Mode of Action
JWH 073-d7 binds to the CB1 receptor with a higher affinity than it does to the CB2 receptor . This binding triggers a series of events that lead to the activation of the receptor, resulting in the modulation of neurotransmitter release. The Ki values for binding CB1 and CB2 are 8.9 and 38 nM, respectively .
Biochemical Pathways
The activation of CB1 receptors by JWH 073-d7 can affect various biochemical pathways. These include the suppression of cyclic adenosine monophosphate (cAMP) production, the activation of mitogen-activated protein kinases, and the modulation of calcium and potassium channels . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The activation of CB1 receptors by JWH 073-d7 can lead to a variety of effects at the molecular and cellular levels. For instance, it has been shown to suppress spontaneous activity, produce antinociceptive effects in the tail-flick assay, and affect rectal temperature in rats . These effects are comparable to those of WIN 55,212-2, a well-known aminoalkylindole .
Safety and Hazards
JWH-073, the parent compound of JWH 073-d7, is a synthetic cannabinoid and is considered a drug of abuse . It has been classified as a Schedule I substance in the United States , indicating that it has a high potential for abuse and no accepted medical use. It is also illegal in several other countries .
Future Directions
As a synthetic cannabinoid, JWH-073 and its variants, including JWH 073-d7, are subjects of ongoing research. The therapeutic potential of this class of biologic compounds is yet to be fully realized . More research and development must be done before we can understand the cause of chronic pain states and realize the therapeutic potential of this class of biologic compounds .
Biochemical Analysis
Biochemical Properties
JWH 073-d7 (exempt preparation) is a mildly selective agonist of the central cannabinoid (CB 1) receptor derived from the aminoalkylindole WIN 55,212- 2 . The K i values for binding CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively for a CB 1 :CB 2 ratio of 0.23 .
Cellular Effects
The effects of JWH 073-d7 (exempt preparation) on cells are comparable to those of WIN 55,212-2 when tested in rats . It has been observed to suppress spontaneous activity, exert maximum possible antinociceptive effect in the tail-flick assay, and influence rectal temperature .
Molecular Mechanism
The molecular mechanism of action of JWH 073-d7 (exempt preparation) involves binding interactions with the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . This binding can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Properties
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHHSMPMLNVGS-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016395 | |
Record name | JWH-073-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415744-43-2 | |
Record name | JWH-073-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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